molecular formula C3H7NO B091810 Acetone oxime CAS No. 127-06-0

Acetone oxime

Cat. No.: B091810
CAS No.: 127-06-0
M. Wt: 73.09 g/mol
InChI Key: PXAJQJMDEXJWFB-UHFFFAOYSA-N
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Description

Acetone oxime, also known as this compound, is an organic compound with the formula (CH₃)₂CNOH. It belongs to the class of oximes, which are characterized by the presence of a C=N-OH functional group. This compound is commonly used as a boiler chemical deoxygenation agent and boiler acid pickling passivator due to its low toxicity and high reducibility characteristics .

Mechanism of Action

Target of Action

Acetone oxime, also known as Acetoxime, is primarily used as a reagent in organic synthesis . It is also an excellent corrosion inhibitor (deoxidant) with lower toxicity and greater stability compared to the common agent hydrazine . .

Mode of Action

When an aldehyde or ketone reacts with hydroxylamine (NH2OH) in a weakly acidic medium, it produces an oxime and eliminates water molecules . In the case of this compound, acetone reacts with hydroxylamine to form Acetoxime and water .

Biochemical Pathways

This compound is synthesized by the condensation of acetone and hydroxylamine in the presence of HCl . It can also be generated via ammoxidation of acetone in the presence of hydrogen peroxide . The reaction pathway of acetone ammoximation to this compound over titanium silicalites-1 (TS-1) employing 25 wt% ammonia and 30 wt% hydrogen peroxide as the ammoximation agents has been studied . The experimental results show that the this compound can form even if there is no direct contact between acetone and TS-1 catalysts, indicating the hydroxylamine route may be the most important catalytic mechanism for the reaction .

Result of Action

The result of this compound’s action is the formation of a ketoxime, a type of oxime where the carbon of the C=N bond is also attached to two other carbon atoms . It is a white crystalline solid that is soluble in water, ethanol, ether, chloroform, and ligroin .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature, pH, and the presence of other chemicals. For example, its synthesis requires the presence of hydroxylamine and an acidic medium . .

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetone oxime can be synthesized through the condensation of acetone and hydroxylamine in the presence of hydrochloric acid (HCl). The reaction proceeds as follows:

(CH3)2CO+H2NOH(CH3)2CNOH+H2O(CH₃)₂CO + H₂NOH → (CH₃)₂CNOH + H₂O (CH3​)2​CO+H2​NOH→(CH3​)2​CNOH+H2​O

This method involves the reaction of acetone with hydroxylamine hydrochloride under acidic conditions .

Industrial Production Methods

In industrial settings, acetoxime is often produced via the ammoxidation of acetone in the presence of hydrogen peroxide. This process involves the catalytic oxidation of acetone with ammonia and hydrogen peroxide, resulting in the formation of acetoxime . Another method involves the use of a Zn/Cu hexagonal nanosheet catalyst to efficiently catalyze the coupling reaction between hydroxylamine and acetone under ambient conditions .

Chemical Reactions Analysis

Types of Reactions

Acetone oxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Nitroso compounds and nitro compounds.

    Reduction: Primary and secondary amines.

    Substitution: Various oxime derivatives

Scientific Research Applications

Acetone oxime has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

    Methylethylketoxime: Similar in structure but with different substituents.

    Cyclohexanone oxime: Another ketoxime with a cyclohexane ring.

    Benzaldoxime: An aldoxime with a benzene ring.

Uniqueness

Acetone oxime is unique due to its low toxicity and high reducibility, making it suitable for applications in boiler deoxygenation and acid pickling passivation. Its ability to release nitric oxide also sets it apart from other oximes, providing potential therapeutic benefits .

Properties

IUPAC Name

N-propan-2-ylidenehydroxylamine
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InChI

InChI=1S/C3H7NO/c1-3(2)4-5/h5H,1-2H3
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InChI Key

PXAJQJMDEXJWFB-UHFFFAOYSA-N
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Canonical SMILES

CC(=NO)C
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Molecular Formula

C3H7NO
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DSSTOX Substance ID

DTXSID6020010
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Molecular Weight

73.09 g/mol
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Physical Description

Crystals with a chloral odor; [Hawley] White powder; [Alfa Aesar MSDS]
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Boiling Point

133 °C, Boiling point = 134.8 °C at 728 mm Hg
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Solubility

In water, 30.0 to 32.7% w/w at 20.0 °C, Soluble in water, Soluble in ethanol, diethyl ether, chloroform, ligroin
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Density

Density: 0.9113 g/cm cu at 62 °C
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Vapor Pressure

3.12 [mmHg], 1.82 mm Hg at 25 °C (242 hPa)
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Color/Form

Columnar prisms, Colorless crystals

CAS No.

127-06-0
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Melting Point

61 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of acetoxime?

A1: Acetoxime, also known as propan-2-one oxime, has the molecular formula C3H7NO and a molecular weight of 73.09 g/mol. [, , ]

Q2: Is there any spectroscopic data available for acetoxime?

A2: Yes, several studies have investigated the spectroscopic properties of acetoxime. For instance, researchers have examined its 13C NMR spectrum in various solvents, observing solvent-dependent chemical shifts that indicate specific solute-solvent interactions. [] Additionally, studies using 1H NMR have revealed a notable solvent effect on its spectral features. []

Q3: How does acetoxime react with organometallic compounds?

A3: Acetoxime demonstrates diverse reactivity with organometallic reagents. For example, it reacts with trimethylborane to yield methane and a cyclic boron-containing compound. [] Similarly, reactions with trimethylaluminum, -gallium, and -indium generate analogous dimeric metal complexes. [] These reactions highlight the ability of acetoxime to act as a ligand in coordination chemistry.

Q4: Can acetoxime be used as a directing group in organic synthesis?

A4: Yes, acetoxime has shown promise as a directing group in palladium-catalyzed reactions. Researchers have successfully employed acetoxime ethers to achieve highly selective ortho-aroyloxylation of aromatic compounds. [] The acetoxime moiety directs the palladium catalyst to activate the desired C–H bond, enabling the formation of valuable biaryl structures. [, ] This directing group can be later removed, offering a versatile strategy for synthesizing complex molecules.

Q5: What are the products of acetoxime photodissociation?

A5: Upon UV irradiation at 193 nm, acetoxime undergoes photodissociation, yielding (CH3)2C=N and OH radicals as primary products. [] This process involves internal conversion and intersystem crossing from the initially excited singlet state (S2) to a dissociative triplet state (T2). []

Q6: How is acetoxime metabolized in the body?

A6: Acetoxime is primarily metabolized in the liver. Studies have demonstrated that hepatic cytochrome P450 enzymes are involved in its biotransformation. [] One significant metabolic pathway leads to the formation of propane 2-nitronate (P2-N), a potent genotoxicant and carcinogen. [, ] This metabolic activation pathway is believed to play a crucial role in the toxicity of acetoxime.

Q7: Does the metabolism of acetoxime differ between sexes?

A7: Interestingly, research suggests minimal sex differences in the oxidative metabolism of acetoxime in the species examined. [] This finding implies that other factors or metabolic pathways may contribute to the observed sex-specific tumorigenicity of acetoxime in rodents. []

Q8: Does acetoxime cause DNA damage?

A8: Yes, studies have shown that acetoxime can induce oxidative DNA and RNA damage, particularly in the liver of rats. [, ] One notable effect is the increased formation of 8-hydroxyguanine, a common biomarker of oxidative DNA damage. [, ] This damage is thought to be mediated by reactive oxygen species generated during acetoxime metabolism.

Q9: Are there any other toxicological concerns associated with acetoxime?

A10: Aside from its carcinogenicity, acetoxime's metabolism to P2-N raises additional toxicological concerns. P2-N is a known genotoxicant, meaning it can damage DNA and potentially lead to mutations. [] Therefore, exposure to acetoxime should be minimized to mitigate potential health risks.

Q10: Does acetoxime have any potential medicinal applications?

A12: While acetoxime itself does not have direct medicinal applications, its derivative, 6-bromoindirubin-3’-acetoxime (BiA), has shown promising antitumor activity. [, , , ] BiA demonstrates this effect by blocking the expression of immunosuppressive molecules like PD-L1 and IDO1 in glioblastoma models. [, ] This highlights the potential of exploring acetoxime derivatives for therapeutic purposes.

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